![molecular formula C15H15NO2 B172535 N-(2-methoxyphenyl)-4-methylbenzamide CAS No. 122589-84-8](/img/structure/B172535.png)
N-(2-methoxyphenyl)-4-methylbenzamide
Overview
Description
N-(2-methoxyphenyl)-4-methylbenzamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a methyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl-4-methylbenzamide.
Reduction: Formation of N-(2-methoxyphenyl)-4-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxyphenyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar methoxyphenyl structure.
N-(2-methoxyphenyl)thiourea: Another compound with a methoxyphenyl group, used in different chemical and biological contexts.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .
Biological Activity
N-(2-methoxyphenyl)-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C16H17NO2, featuring a methoxy group at the 2-position of the phenyl ring and a methyl group at the 4-position of the benzamide. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antileishmanial Activity : The compound exhibits significant leishmanicidal effects, inhibiting the growth of Leishmania species. This activity is attributed to mechanisms such as apoptosis induction in parasites and the generation of reactive oxygen species (ROS) .
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines, although specific IC50 values need further exploration .
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with Leishmania, which could enhance its therapeutic efficacy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Interaction with Nucleic Acids : The structural features may allow for interactions with nucleic acids, potentially modulating enzyme activities involved in metabolic pathways .
- Oxidative Stress Induction : The generation of ROS can lead to oxidative stress in parasites, contributing to their death .
Data Table: Biological Activities and IC50 Values
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antileishmanial | Leishmania spp. | Not specified | |
Cytotoxicity | Various cancer cell lines | Not specified | |
Enzyme inhibition | Leishmania enzymes | Not specified |
Case Studies
- Antileishmanial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Leishmania species, showcasing its potential as an anti-leishmanial agent. The study emphasized the compound's ability to induce apoptosis in parasites and increase ROS levels, leading to cell death .
- Cytotoxicity Assessment : In preliminary cytotoxicity assays against various cancer cell lines, this compound showed promising results, warranting further investigation into its potential as an anticancer agent. However, detailed IC50 values were not provided in the available literature .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)15(17)16-13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIDMGJCFYBCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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